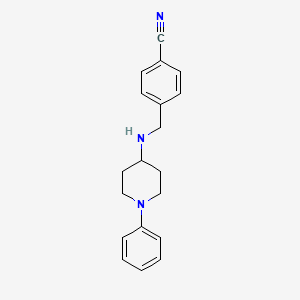
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone, also known as DMQX, is a potent antagonist of the ionotropic glutamate receptor. The compound has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone acts as a competitive antagonist of the ionotropic glutamate receptor. The compound binds to the receptor at the same site as glutamate, preventing the binding of glutamate and thus blocking the receptor's activation. This results in a decrease in excitatory synaptic transmission and plasticity.
Biochemical and Physiological Effects:
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been shown to have a number of biochemical and physiological effects. The compound has been shown to decrease the release of glutamate from presynaptic terminals, resulting in a decrease in excitatory synaptic transmission. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has also been shown to decrease the amplitude and frequency of excitatory postsynaptic currents, further reducing synaptic transmission.
实验室实验的优点和局限性
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has a number of advantages and limitations for lab experiments. One advantage is that the compound is highly selective for the ionotropic glutamate receptor, making it a useful tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one limitation is that 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has a relatively short half-life, which can make it difficult to use in long-term experiments.
未来方向
There are a number of future directions for the study of 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. One direction is to further study the role of glutamate receptors in various neurological disorders using 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone as a tool. Another direction is to develop new compounds that are more selective and have longer half-lives than 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone. Finally, 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone could be used in combination with other compounds to study the interactions between different neurotransmitter systems.
合成方法
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone can be synthesized using a variety of methods. One of the most common methods involves the condensation of 2-methylsulfanylacetaldehyde with 3,4-dihydroquinoline in the presence of a strong base such as sodium hydride. The resulting product is then oxidized using a mild oxidizing agent such as potassium permanganate to yield 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone.
科学研究应用
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been used extensively in scientific research to study the role of glutamate receptors in various physiological and pathological processes. The compound has been shown to be a potent antagonist of the ionotropic glutamate receptor, which plays a critical role in synaptic transmission and plasticity. 1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone has been used to study the role of glutamate receptors in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-9-12(14)13-8-4-6-10-5-2-3-7-11(10)13/h2-3,5,7H,4,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMBPJYGSRNVAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-methylsulfanylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(difluoromethoxy)-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B7479537.png)
![2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-methylacetamide](/img/structure/B7479544.png)
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7479550.png)
![4-(4-acetylphenoxy)-N'-[2-(3-fluorophenoxy)acetyl]butanehydrazide](/img/structure/B7479552.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B7479558.png)
![(2S,3S)-2-(carbamoylamino)-N-[(3,4-dimethoxyphenyl)methyl]-3-methylpentanamide](/img/structure/B7479572.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7479578.png)
![1-[(2-chlorophenyl)methyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7479583.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]-7,9-dichloro-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7479585.png)
![N-[2-(diethylamino)ethyl]-2-hydroxy-3-methylbenzamide](/img/structure/B7479593.png)

![2-Methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine](/img/structure/B7479620.png)
